molecular formula C12H13N3O4S B2432141 2-(cyclopropanecarboxamido)-N-(2-oxotetrahydrothiophen-3-yl)oxazole-4-carboxamide CAS No. 1351596-46-7

2-(cyclopropanecarboxamido)-N-(2-oxotetrahydrothiophen-3-yl)oxazole-4-carboxamide

Cat. No. B2432141
CAS RN: 1351596-46-7
M. Wt: 295.31
InChI Key: ZOGWMKJRFXGGIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cyclopropanecarboxamido)-N-(2-oxotetrahydrothiophen-3-yl)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C12H13N3O4S and its molecular weight is 295.31. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications and Methodological Advancements

The development of novel synthetic methodologies for oxazole derivatives has been a focal point of research due to the oxazole ring's prevalence in bioactive molecules. The research by Yingdong Luo et al. (2012) showcases an efficient modular synthesis of 2,4-disubstituted oxazoles through a gold-catalyzed oxidation strategy. This method highlights the use of bidentate ligands to temper the reactivity of α-oxo gold carbenes, facilitating smoother reactions towards the formation of oxazole rings (Luo et al., 2012). Similarly, S. Vijay Kumar et al. (2012) report on a copper-catalyzed intramolecular cyclization method to synthesize 2-phenyl-4,5-substituted oxazoles, a process that underscores the utility of oxazole compounds in synthesizing complex structures with potential biological activities (Kumar et al., 2012).

Biological and Medicinal Chemistry Applications

The oxazole motif is integral to numerous compounds with significant biological activity. For instance, the synthesis and structural elucidation of a cyclopropane-containing molecule with antiproliferative activity demonstrate the critical role of oxazole derivatives in developing new anticancer agents (Lu et al., 2021). This research underscores the importance of oxazole and cyclopropane moieties in medicinal chemistry, particularly in the design and synthesis of compounds targeting cancer cell proliferation.

Mechanistic Insights and Chemical Reactivity

Exploring the reactivity of oxazole-containing compounds offers valuable mechanistic insights that can inform the design of novel synthetic routes and compounds. T. Selvi and K. Srinivasan (2014) presented a methodology for synthesizing 2,4,5-trisubstituted oxazoles, providing a clear example of how understanding the underlying chemical reactivity can lead to innovative synthetic applications (Selvi & Srinivasan, 2014).

properties

IUPAC Name

2-(cyclopropanecarbonylamino)-N-(2-oxothiolan-3-yl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c16-9(6-1-2-6)15-12-14-8(5-19-12)10(17)13-7-3-4-20-11(7)18/h5-7H,1-4H2,(H,13,17)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGWMKJRFXGGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CO2)C(=O)NC3CCSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopropanecarboxamido)-N-(2-oxotetrahydrothiophen-3-yl)oxazole-4-carboxamide

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